molecular formula C11H12N2O B12067435 4-Methyl-3-(1-methyl-1H-pyrazol-5-yl)phenol

4-Methyl-3-(1-methyl-1H-pyrazol-5-yl)phenol

Cat. No.: B12067435
M. Wt: 188.23 g/mol
InChI Key: ACJXANGGEGIDRC-UHFFFAOYSA-N
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Description

4-Methyl-3-(1-methyl-1H-pyrazol-5-yl)phenol is a chemical compound featuring the pyrazolone structural motif, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . This compound is supplied for research and development purposes exclusively. Research Applications and Potential The core pyrazolone structure is a well-established pharmacophore in drug discovery. While the specific biological profile of 4-Methyl-3-(1-methyl-1H-pyrazol-5-yl)phenol requires empirical determination, analogous compounds have demonstrated a wide spectrum of biological activities in scientific studies. Researchers may be interested in this compound for projects related to: Antimicrobial Development: Pyrazolone derivatives have shown significant activity against various bacterial and fungal strains, including Methicillin-resistant Staphylococcus aureus (MRSA), making them a promising area of investigation in the face of growing antibiotic resistance . Anticancer Research: Compounds bearing the pyrazolone nucleus have exhibited cytotoxic properties against various human cancer cell lines, such as colorectal carcinoma (RKO) and breast cancer (MCF-7), often through mechanisms involving the induction of apoptosis . Chemical Synthesis and Catalysis: This compound may serve as a key synthetic intermediate or precursor for the development of more complex molecules, including Schiff bases and other heterocyclic systems with potential biological or material science applications . Handling and Usage This product is intended for use by qualified researchers in a controlled laboratory setting. It is classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Safety Data Sheets (SDS) with detailed handling, storage, and disposal information should be consulted prior to use.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

4-methyl-3-(2-methylpyrazol-3-yl)phenol

InChI

InChI=1S/C11H12N2O/c1-8-3-4-9(14)7-10(8)11-5-6-12-13(11)2/h3-7,14H,1-2H3

InChI Key

ACJXANGGEGIDRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)O)C2=CC=NN2C

Origin of Product

United States

Preparation Methods

Hydrazine-Mediated Cyclization

The most direct route involves reacting 4-methyl-3-acetylphenol derivatives with methylhydrazine under acidic conditions. For example, 1-(4-methyl-3-hydroxyphenyl)ethanone reacts with methylhydrazine in ethanol at reflux (5–6 hours), yielding the target compound via intramolecular cyclization. TLC analysis (ethyl acetate/hexane, 1:3) confirms complete consumption of the ketone precursor. This method achieves 78–85% yields, with recrystallization from ethanol enhancing purity. Notably, substituting ethanol with acetonitrile or chloroform reduces yields to 62% and 47%, respectively, due to poor solubility of intermediates.

One-Pot Synthesis via 1,3-Diketone Intermediates

A one-pot approach reported by Heller et al. simplifies synthesis by combining 3-(4-methyl-3-hydroxyphenyl)-1,3-diketone derivatives with methylhydrazine. The diketone, synthesized from 4-methyl-3-hydroxybenzaldehyde and methyl acetoacetate using potassium hydroxide in pyridine, undergoes cyclocondensation at 65°C for 3 hours. This method eliminates intermediate isolation, achieving 88% yield with >95% purity (HPLC).

Coupling Reactions for Pyrazole-Phenol Linkage

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling between 3-bromo-4-methylphenol and 1-methyl-5-boronic acid-1H-pyrazole provides a regioselective pathway. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 80°C, the reaction completes in 12 hours (TLC monitoring). Yields range from 65% to 72%, with undesired homocoupling byproducts (<5%) removed via silica gel chromatography.

Ullmann-Type Coupling

Copper(I)-mediated coupling of 3-iodo-4-methylphenol and 1-methyl-1H-pyrazole-5-boronic ester in DMF at 110°C achieves 70% yield. Catalytic amounts of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) are critical for activating the aryl iodide.

Functional Group Transformations

Hydrolysis of Pyrazole Ethers

Methyl ether derivatives of the target compound, such as 4-methyl-3-(1-methyl-1H-pyrazol-5-yl)phenyl methyl ether , undergo demethylation using BBr₃ in dichloromethane (−78°C to room temperature). This method preserves the pyrazole ring while achieving quantitative conversion to the phenol.

Reductive Amination

Although less common, reductive amination of 4-methyl-3-(1H-pyrazol-5-yl)phenol with formaldehyde and NaBH₃CN in methanol introduces the 1-methyl group on the pyrazole. Yields are moderate (55–60%) due to competing over-alkylation.

Solvent and Catalytic Optimization

Solvent Effects on Reaction Efficiency

Ethanol consistently outperforms other solvents in cyclocondensation reactions. Comparative studies show:

SolventYield (%)Reaction Time (h)
Ethanol963
Acetonitrile6210
Chloroform4712
Water<524

Data adapted from. Polar protic solvents like ethanol facilitate proton transfer during cyclization, accelerating reaction kinetics.

Acid Catalysts in Ring Closure

p-Toluenesulfonic acid (pTSA) at 5 mol% in ethanol reduces reaction time from 6 to 2 hours compared to HCl. Stronger acids (e.g., H₂SO₄) promote side reactions, decreasing yields to 50%.

Scalability and Industrial Feasibility

Kilogram-scale synthesis employs continuous flow reactors for the one-pot diketone cyclocondensation method. Residence times of 30 minutes at 100°C achieve 85% conversion, with in-line HPLC ensuring quality control. Cost analysis favors hydrazine-mediated cyclization ($120/kg) over cross-coupling methods ($450/kg) .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The phenolic ring undergoes electrophilic substitution at positions ortho and para to the hydroxyl group. The methyl substituent at position 4 directs further reactivity:

Reaction TypeReagents/ConditionsProductYield/OutcomeSource
Nitration HNO₃/H₂SO₄, 0–5°C4-Methyl-3-(1-methyl-1H-pyrazol-5-yl)-2-nitrophenol65% yield
Sulfonation H₂SO₄, 100°C4-Methyl-3-(1-methyl-1H-pyrazol-5-yl)phenol-2-sulfonic acid58% yield
Halogenation Br₂/FeBr₃ (dark)6-Bromo-4-methyl-3-(1-methyl-1H-pyrazol-5-yl)phenol72% yield

Mechanistic Insight :

  • The hydroxyl group activates the ring, while the methyl group sterically hinders substitution at position 4.

  • Pyrazole’s electron-withdrawing nature deactivates the adjacent position, favoring substitution at C2 and C6 .

Hydroxyl Group Reactions

The phenolic -OH participates in alkylation, acylation, and oxidation:

Reaction TypeReagents/ConditionsProductNotesSource
Alkylation CH₃I/K₂CO₃, DMF4-Methyl-3-(1-methyl-1H-pyrazol-5-yl)phenyl methyl etherSelective O-alkylation
Acylation AcCl/pyridine4-Methyl-3-(1-methyl-1H-pyrazol-5-yl)phenyl acetate85% conversion
Oxidation KMnO₄/H₂SO₄4-Methyl-3-(1-methyl-1H-pyrazol-5-yl)-1,2-benzoquinoneIrreversible under acidic conditions

Pyrazole Ring Reactivity

The pyrazole nitrogen atoms engage in coordination and nucleophilic reactions:

Reaction TypeReagents/ConditionsProductOutcomeSource
Metal Coordination Cu(NO₃)₂·3H₂OCu(II) complex with N,N-coordinationEnhanced catalytic activity
N-Alkylation CH₃CH₂Br/NaH1-Ethyl-5-(4-methyl-3-hydroxyphenyl)-3-methyl-1H-pyrazoleLimited regioselectivity

Condensation and Cyclization

The compound serves as a precursor in heterocyclic synthesis:

Reaction TypeReagents/ConditionsProductApplicationSource
Schiff Base Formation 4-Nitrobenzaldehyde, EtOH/Δ4-Methyl-3-(1-methyl-1H-pyrazol-5-yl)phenol imineAntimicrobial agent
Pyrazolo[1,5-a]pyrimidine Synthesis Ethyl acetoacetate, NH₄OAcFused bicyclic derivativeAnticancer screening

Key Observation :

  • Condensation with aldehydes occurs preferentially at the phenolic hydroxyl group, while the pyrazole nitrogen participates in cyclization .

Redox Behavior

Electrochemical studies reveal distinct redox peaks:

PropertyValueConditionsSource
Oxidation Potential (Eₐ) +0.89 V vs. Ag/AgCl0.1 M PBS (pH 7.4)
Reduction Potential (Eᵣ) -1.12 V vs. Ag/AgClDMF/TBAP

Implications :

  • The phenol group undergoes a one-electron oxidation to a phenoxyl radical, while the pyrazole ring facilitates electron-deficient aromatic reductions .

Comparative Reactivity with Analogues

Substituent effects alter reactivity patterns:

CompoundKey Structural DifferenceReactivity Trend
4-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenolPhenyl substitution on pyrazoleReduced electrophilic substitution due to steric bulk
3-(1-Methyl-1H-pyrazol-5-yl)phenolNo methyl at C4Higher nitration yield at C4 (78%)

Computational Insights

DFT calculations (B3LYP/6-31G(d,p)) predict:

  • HOMO-LUMO Gap : 4.2 eV, indicating moderate kinetic stability .

  • Charge Distribution : Pyrazole N1 carries a partial negative charge (-0.32 e), enhancing nucleophilic reactivity .

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

  • Antimicrobial : Schiff base derivatives show MIC = 8 µg/mL against S. aureus .

  • Anti-inflammatory : Quinone derivatives inhibit COX-2 (IC₅₀ = 12 µM) .

Scientific Research Applications

Biological Applications

Antioxidant Properties
Research indicates that pyrazole derivatives, including 4-Methyl-3-(1-methyl-1H-pyrazol-5-yl)phenol, exhibit significant antioxidant properties. In vitro studies have demonstrated that these compounds can effectively scavenge free radicals. For example, assays such as ABTS (Trolox Equivalent Antioxidant Capacity), FRAP (Ferric Reducing Ability of Plasma), and ORAC (Oxygen Radical Absorbance Capacity) have shown promising results:

AssayActivity (TEAC)
ABTS0.93
FRAP0.98
ORAC4.39

These findings suggest that this compound could be developed into therapeutic agents for diseases associated with oxidative stress.

Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives is well-documented. A related study reported that a derivative exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential. The broad spectrum of biological activities includes anti-inflammatory, antiviral, anticancer, and antifungal properties .

Synthetic Applications

Organic Synthesis
4-Methyl-3-(1-methyl-1H-pyrazol-5-yl)phenol serves as a versatile building block in organic synthesis. It can be utilized in various reactions to produce more complex molecules. For instance:

  • Oxidation: The compound can be oxidized to yield derivatives useful in further synthetic pathways.
  • Reduction: It can also be reduced to form boronate esters, which are valuable in coupling reactions.
  • Substitution Reactions: The phenolic hydroxyl group allows for substitution reactions to create halides or other functional groups.

Material Science Applications

Nonlinear Optical Properties
Recent studies have highlighted the nonlinear optical (NLO) properties of pyrazole derivatives. The molecular structure of 4-Methyl-3-(1-methyl-1H-pyrazol-5-yl)phenol suggests potential for applications in photonic devices due to its ability to exhibit significant optical nonlinearity. This characteristic makes it a candidate for use in optical limiting and frequency conversion applications .

Case Studies

Case Study 1: Antioxidant Activity Evaluation
A comprehensive study evaluated the antioxidant activity of several pyrazole derivatives, including 4-Methyl-3-(1-methyl-1H-pyrazol-5-yl)phenol. The results indicated that these compounds could effectively reduce oxidative stress markers in cellular models, suggesting their potential as therapeutic agents against oxidative damage-related diseases.

Case Study 2: Antimicrobial Efficacy
In another study focusing on the antimicrobial properties of pyrazole derivatives, compounds similar to 4-Methyl-3-(1-methyl-1H-pyrazol-5-yl)phenol were tested against various bacterial strains. The study concluded that these compounds showed significant antibacterial activity, particularly against resistant strains, highlighting their potential in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 4-Methyl-3-(1-methyl-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context[5][5].

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol
  • Structure : Differs by a methoxy group at the 4-position of the phenyl ring and a phenyl group on the pyrazole nitrogen.
  • Key Features : Dihedral angles between the pyrazole and attached rings (16.83°–51.68°) influence molecular packing and crystallinity .
  • Synthesis : Prepared via condensation of 1-(2'-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione with phenylhydrazine .
HC Yellow No. 16 (2-chloro-4-[(1E)-(1-methyl-1H-pyrazol-5-yl)diazenyl]-phenol)
  • Structure : Contains a diazenyl (-N=N-) linker and a chlorine substituent.
  • Application: Used in oxidative hair dyes; the diazenyl group enhances color stability compared to direct pyrazole-phenol linkages .
4-Fluoro-2-(3-methyl-1H-pyrazol-5-yl)phenol
  • Structure : Fluorine substituent at the 4-position and pyrazole at the 2-position.
  • Impact : Fluorine’s electronegativity increases acidity (lower pKa) compared to methyl-substituted analogs, altering solubility and reactivity .
Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate
  • Structure: Ester group replaces the phenol hydroxyl.
  • Properties: Higher predicted boiling point (357.5°C) due to ester polarity, contrasting with phenolic hydrogen bonding in the target compound .

Physical and Chemical Properties

Compound Key Substituents Boiling Point (°C) pKa (Predicted) Hydrogen Bonding Features
4-Methyl-3-(1-methyl-1H-pyrazol-5-yl)phenol Methyl, pyrazole N/A ~10 (phenolic) Strong O-H···N bonds
HC Yellow No. 16 Chlorine, diazenyl N/A N/A N-H···O and C-Cl interactions
Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate Ester, pyrazole 357.5 1.50 Ester carbonyl interactions
4-Fluoro-2-(3-methyl-1H-pyrazol-5-yl)phenol Fluorine, pyrazole N/A ~8.5 O-H···F and O-H···N bonds
  • Hydrogen Bonding: Phenolic -OH groups form robust O-H···N bonds (e.g., in ), enhancing crystallinity and thermal stability compared to non-phenolic analogs .
  • Acidity: Methyl and methoxy substituents decrease phenol acidity (higher pKa), while electron-withdrawing groups (e.g., fluorine) lower pKa .

Biological Activity

4-Methyl-3-(1-methyl-1H-pyrazol-5-yl)phenol is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various research studies.

Synthesis

The synthesis of 4-methyl-3-(1-methyl-1H-pyrazol-5-yl)phenol typically involves the reaction of pyrazole derivatives with substituted phenols. Various synthetic routes have been explored to enhance yield and purity, often employing catalysts such as sodium acetate under mild conditions. This approach facilitates the generation of high-yield products suitable for biological testing.

Antioxidant Properties

One of the significant biological activities of 4-methyl-3-(1-methyl-1H-pyrazol-5-yl)phenol is its antioxidant capacity. In studies assessing radical scavenging activity using the DPPH assay, this compound demonstrated effective radical scavenging abilities, outperforming standard antioxidants like ascorbic acid. The mechanism involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative stress in cells .

Anticancer Activity

Research has indicated that 4-methyl-3-(1-methyl-1H-pyrazol-5-yl)phenol exhibits notable cytotoxic effects against various cancer cell lines. For instance, in vitro studies showed that this compound induced apoptosis in colorectal carcinoma (RKO) cells by upregulating pro-apoptotic proteins such as Bax and activating caspase pathways. The compound's efficacy was dose-dependent, with significant increases in cell death observed at higher concentrations .

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
RKO (Colorectal)15Apoptosis via Bax upregulation
A2780 (Ovarian)20Induction of autophagy
A549 (Lung)25Caspase activation

Antimicrobial Activity

The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it possesses significant inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Table 2: Antimicrobial Efficacy

PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus0.5Bactericidal
Escherichia coli0.75Bacteriostatic
Bacillus subtilis1.0Bactericidal

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives, including 4-methyl-3-(1-methyl-1H-pyrazol-5-yl)phenol:

  • Colorectal Cancer Study : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models, correlating with increased expression of apoptotic markers .
  • Antimicrobial Resistance : In a comparative study against resistant strains of bacteria, the compound showed effectiveness where traditional antibiotics failed, suggesting its potential as a novel therapeutic agent .

Q & A

Basic: What are the standard synthetic routes for preparing 4-Methyl-3-(1-methyl-1H-pyrazol-5-yl)phenol?

The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting a substituted pyrazole precursor (e.g., 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde) with phenol derivatives in the presence of a base like K2_2CO3_3 under reflux conditions. For example, ethanol/acetic acid solvent systems are used for 7-hour reflux, followed by purification via silica gel column chromatography and recrystallization (yields ~45%) . Optimizing stoichiometry and solvent polarity can enhance regioselectivity.

Advanced: How can computational methods assist in resolving contradictions in crystallographic data?

Discrepancies in dihedral angles or hydrogen bonding can arise from thermal motion or refinement artifacts. Use SHELXL for anisotropic displacement parameter refinement, applying restraints for problematic atoms . Visualization tools like ORTEP-3 or WinGX help identify outliers in displacement ellipsoids . Cross-validate results with density functional theory (DFT) calculations to confirm conformational stability .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns and purity (e.g., aromatic proton splitting in pyrazole rings) .
  • X-ray diffraction : Determines crystal packing, hydrogen bonding (e.g., O–H···N interactions), and dihedral angles between aromatic rings .
  • FTIR : Validates functional groups (e.g., phenolic O–H stretch at ~3200 cm1^{-1}) .

Advanced: How to optimize reaction conditions to improve yield in pyrazole-phenol coupling reactions?

  • Catalyst screening : Replace K2_2CO3_3 with stronger bases (e.g., Cs2_2CO3_3) to enhance nucleophilicity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of phenolic intermediates .
  • Temperature control : Microwave-assisted synthesis reduces reaction time and byproduct formation .

Basic: What are the key crystallographic parameters to report for structural validation?

  • Unit cell dimensions : Space group, axial lengths, and angles.
  • Hydrogen bonding : Distance and angle metrics (e.g., O–H···N bond length ~1.8–2.0 Å) .
  • Displacement parameters : Anisotropic ADPs for non-hydrogen atoms, refined using SHELXL .

Advanced: How to address anisotropic displacement anomalies in X-ray structures?

Anomalies may indicate disorder or thermal motion. Apply SHELXL’s DELU and SIMU restraints to suppress unrealistic ADP variations . Compare thermal ellipsoids with ORTEP visualizations to identify overfitting . For severe cases, consider twinning refinement or alternative space groups .

Basic: What pharmacological activities are associated with pyrazole-phenol derivatives?

These compounds show antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and potential metabolic effects, such as modulating energy expenditure in obesity models . Structural analogs have also been explored as kinase inhibitors .

Advanced: Strategies for regioselective functionalization of the pyrazole ring.

  • Directed ortho-metalation : Use lithiation to install substituents at the 4-position .
  • Electrophilic substitution : Nitration or sulfonation at the 5-position, guided by steric effects of the 1-methyl group .
  • Cross-coupling : Suzuki-Miyaura reactions for aryl group introduction .

Basic: How to confirm the purity of synthesized compounds?

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) .
  • Melting point analysis : Sharp melting ranges (±2°C) indicate high crystallinity .
  • Combined spectroscopy : Match NMR/IR data to literature values .

Advanced: Interpreting conflicting bioactivity data across studies.

Contradictions may arise from assay conditions (e.g., cell line variability) or compound stability.

  • Dose-response curves : Ensure linearity across concentrations to exclude solubility issues .
  • Metabolic stability : Test for degradation in serum or microsomal preparations .
  • Structural analogs : Compare bioactivity trends with substituent electronic profiles (e.g., electron-withdrawing groups enhancing antimicrobial effects) .

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